molecular formula C10H14O3 B13987665 Cyclopentanecarboxylic acid, 1-methyl-2-oxo-, 2-propenyl ester CAS No. 93494-18-9

Cyclopentanecarboxylic acid, 1-methyl-2-oxo-, 2-propenyl ester

Cat. No.: B13987665
CAS No.: 93494-18-9
M. Wt: 182.22 g/mol
InChI Key: JDRBFICHSQGFTJ-UHFFFAOYSA-N
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Description

Cyclopentanecarboxylic acid, 1-methyl-2-oxo-, 2-propenyl ester is an organic compound with a complex structure It is a derivative of cyclopentanecarboxylic acid, featuring a methyl group, an oxo group, and a propenyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentanecarboxylic acid, 1-methyl-2-oxo-, 2-propenyl ester can be achieved through several methods. One common approach involves the esterification of cyclopentanecarboxylic acid with propenyl alcohol in the presence of an acid catalyst. The reaction typically requires heating under reflux conditions to drive the esterification to completion.

Another method involves the use of palladium-catalyzed hydrocarboxylation of cyclopentene, followed by esterification with propenyl alcohol. This method offers a more efficient route with higher yields .

Industrial Production Methods

In an industrial setting, the production of this compound often involves continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and automated systems ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanecarboxylic acid, 1-methyl-2-oxo-, 2-propenyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various carboxylic acids, alcohols, and ester derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Cyclopentanecarboxylic acid, 1-methyl-2-oxo-, 2-propenyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of cyclopentanecarboxylic acid, 1-methyl-2-oxo-, 2-propenyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes and receptors in biological systems. The oxo group may also play a role in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopentanecarboxylic acid, 1-methyl-2-oxo-, 2-propenyl ester is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity

Properties

CAS No.

93494-18-9

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

prop-2-enyl 1-methyl-2-oxocyclopentane-1-carboxylate

InChI

InChI=1S/C10H14O3/c1-3-7-13-9(12)10(2)6-4-5-8(10)11/h3H,1,4-7H2,2H3

InChI Key

JDRBFICHSQGFTJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1=O)C(=O)OCC=C

Origin of Product

United States

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